BenchChemオンラインストアへようこそ!

Trilaciclib hydrochloride

Myelosuppression Neutropenia Chemoprotection

Trilaciclib hydrochloride (COSELA) is the first and only FDA-approved transient CDK4/6 inhibitor for myelopreservation. Its 14-hour half-life enables rapid HSPC G1 arrest prior to chemotherapy, protecting bone marrow without sustained myelosuppression. Unlike chronic CDK4/6 inhibitors used for tumor cytostasis, this compound is uniquely validated for cytokinetic-driven myeloprotection and chemo-immunotherapy combination studies. Ideal for oncology researchers studying hematopoietic stem cell protection.

Molecular Formula C24H32Cl2N8O
Molecular Weight 519.5 g/mol
CAS No. 1374635-07-0
Cat. No. B8069058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrilaciclib hydrochloride
CAS1374635-07-0
Molecular FormulaC24H32Cl2N8O
Molecular Weight519.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl
InChIInChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H
InChIKeyBRCYOXKEDFAUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trilaciclib Hydrochloride Procurement: First-in-Class IV CDK4/6 Inhibitor for Chemotherapy-Induced Myeloprotection


Trilaciclib hydrochloride (CAS 1374635-07-0, free base; dihydrochloride salt CAS 1977495-97-8), known commercially as Cosela®, is a first-in-class, transient, and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [1]. Unlike oral CDK4/6 inhibitors indicated for antitumor activity in breast cancer, trilaciclib is specifically designed for intravenous administration prior to chemotherapy to protect hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage, thereby reducing the incidence of myelosuppression [2]. It was granted FDA approval in February 2021 for decreasing the incidence of chemotherapy-induced myelosuppression in adult patients receiving certain chemotherapy regimens for extensive-stage small cell lung cancer (ES-SCLC) [3].

Why In-Class CDK4/6 Inhibitor Substitution Fails: The Unique Transient Pharmacodynamics of Trilaciclib Hydrochloride


Procurement decisions involving CDK4/6 inhibitors cannot be based solely on target affinity. While trilaciclib shares CDK4/6 inhibition with palbociclib, ribociclib, and abemaciclib, it is fundamentally differentiated by its unique transient pharmacokinetic profile and intravenous administration route, which are specifically engineered for myeloprotection rather than continuous tumor cytostasis [1]. Substituting an oral CDK4/6 inhibitor for trilaciclib would result in continuous cell cycle arrest in both tumor and bone marrow compartments, eliminating the temporal window for HSPC recovery and failing to replicate the demonstrated 79% reduction in severe neutropenia risk observed in pooled clinical analyses [2]. Furthermore, trilaciclib's reversible mechanism allows HSPCs to re-enter the cell cycle within 16 hours post-washout, a property not shared by oral agents with extended half-lives [3].

Trilaciclib Hydrochloride Quantitative Differentiation Evidence: Comparative Efficacy, Selectivity, and Pharmacodynamics


Myeloprotection Efficacy: 79% Reduction in Severe Neutropenia vs. Chemotherapy Alone

In a pooled meta-analysis of 10 randomized controlled trials involving 979 patients with advanced solid tumors, trilaciclib administered prior to chemotherapy significantly reduced the incidence of grade 3/4 neutropenia compared to chemotherapy alone, with a pooled odds ratio (OR) of 0.21 (95% CI: 0.08–0.52), representing a 79% relative risk reduction [1]. This effect was consistent across multiple tumor types and chemotherapy regimens, including etoposide-platinum, gemcitabine-carboplatin, and topotecan. In the phase III TRACES study specifically in Chinese patients with ES-SCLC, trilaciclib reduced the mean duration of severe neutropenia (DSN) in Cycle 1 from 2 days in the placebo arm to 0 days in the trilaciclib arm (P = 0.0003) [2].

Myelosuppression Neutropenia Chemoprotection

Overall Survival Benefit in Metastatic Triple-Negative Breast Cancer: HR = 0.31 vs. Chemotherapy Alone

In a randomized phase II trial of patients with metastatic triple-negative breast cancer (mTNBC), administration of trilaciclib prior to gemcitabine plus carboplatin (GCb) resulted in significantly prolonged overall survival (OS) compared to GCb alone. In group 2 (trilaciclib on days 1 and 8 prior to GCb), median OS was not reached vs. 12.6 months in the GCb-only group 1, with a hazard ratio (HR) of 0.31 (95% CI, 0.15-0.64; P = 0.0016) [1]. In group 3 (trilaciclib on days 1, 2, 8, and 9), median OS was 17.8 months (HR = 0.40; 95% CI, 0.20-0.80; P = 0.0004). The combined trilaciclib groups achieved median OS of 19.8 months vs. 12.6 months (HR = 0.37; P < 0.0001) [1].

Triple-Negative Breast Cancer Overall Survival Immunomodulation

CDK4/6 Selectivity Profile: Comparable Biochemical Potency but Divergent Clinical Pharmacology

Trilaciclib hydrochloride exhibits potent biochemical inhibition of CDK4 and CDK6 with IC50 values of 1 nM and 4 nM, respectively [1]. These values are numerically comparable to palbociclib (CDK4 IC50 = 11 nM, CDK6 IC50 = 16 nM), ribociclib (CDK4 IC50 = 10 nM, CDK6 IC50 = 39 nM), and abemaciclib (CDK4 IC50 = 2 nM, CDK6 IC50 = 10 nM) as reported across independent biochemical assays [2]. However, the critical differentiation lies not in potency but in pharmacokinetic design: trilaciclib's short plasma half-life (approximately 14 hours following IV administration) enables transient HSPC arrest with full recovery within 16 hours post-washout, whereas oral CDK4/6 inhibitors achieve sustained target engagement with elimination half-lives of 27-45 hours, precluding their use as intermittent myeloprotective agents [3].

CDK4/6 Selectivity Kinase Inhibition Pharmacodynamics

Reversibility of G1 Arrest: Complete Cell Cycle Recovery Within 16 Hours

In vitro washout experiments demonstrate that trilaciclib hydrochloride induces a robust G1 cell cycle arrest in CDK4/6-dependent cells after 24 hours of incubation, but by 16 hours after compound washout, cells re-enter the cell cycle and exhibit kinetics indistinguishable from untreated controls [1]. This transient arrest property is mechanistically essential for myeloprotection, allowing HSPCs to be temporarily shielded during chemotherapy exposure and then resume normal proliferation for hematopoietic recovery. In contrast, oral CDK4/6 inhibitors such as palbociclib and ribociclib are designed for continuous daily dosing to achieve sustained tumor cytostasis, with recovery kinetics measured in days rather than hours following drug discontinuation [2]. No direct head-to-head recovery time data are available in published literature.

Cell Cycle Arrest Reversibility HSPC Protection

Trilaciclib Hydrochloride Application Scenarios: Optimizing Myeloprotection and Antitumor Outcomes


ES-SCLC Chemotherapy Support: Reducing Neutropenia and Maintaining Dose Intensity

In extensive-stage small cell lung cancer patients receiving etoposide plus platinum chemotherapy, trilaciclib administration at 240 mg/m² IV prior to each chemotherapy dose reduces the incidence of severe neutropenia from 41.6% to 2.7% compared to placebo, as demonstrated in pooled analyses [1]. This protection enables maintenance of chemotherapy dose intensity and schedule adherence without compromising antitumor efficacy, as evidenced by comparable median PFS (5.3 vs. 4.9 months) and OS (10.9 vs. 10.1 months) between trilaciclib and placebo arms [1]. The TRACES phase III trial in Chinese patients confirmed a statistically significant reduction in mean duration of severe neutropenia in Cycle 1 (0 vs. 2 days; P = 0.0003) [2].

Metastatic Triple-Negative Breast Cancer: Dual Myeloprotection and Survival Enhancement

In mTNBC patients receiving gemcitabine plus carboplatin, trilaciclib prior to chemotherapy provides both myeloprotection and significant overall survival prolongation. The combined trilaciclib arms achieved median OS of 19.8 months compared to 12.6 months with chemotherapy alone (HR = 0.37; P < 0.0001), with enhanced T-cell activation observed in treated patients [3]. This scenario is particularly relevant for procurement decisions in breast cancer clinical trials and treatment centers seeking to improve outcomes in this aggressive subtype.

Preclinical Myeloprotection Research: Transient CDK4/6 Inhibition Models

For researchers investigating mechanisms of chemotherapy-induced myelosuppression and protective strategies, trilaciclib hydrochloride provides a validated tool compound with well-characterized transient pharmacology. In vitro washout studies demonstrate complete reversibility of G1 arrest within 16 hours, enabling precise temporal control of CDK4/6 inhibition in experimental models [4]. This property supports investigation of HSPC protection across diverse chemotherapy agents and tumor types, as evidenced by preclinical protection against etoposide, carboplatin, and topotecan-induced toxicity.

Regulatory-Compliant Analytical Method Development and Quality Control

A validated stability-indicating RP-HPLC method has been established for the quantification of trilaciclib in bulk drug substance and pharmaceutical formulations, compliant with ICH guidelines [5]. This method enables accurate assessment of trilaciclib content and degradation products, supporting both research-grade procurement specifications and pharmaceutical quality control applications. The dihydrochloride salt form (CAS 1977495-97-8) exhibits aqueous solubility of 25.64 mg/mL (49.36 mM) with pH adjustment, providing formulation flexibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trilaciclib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.